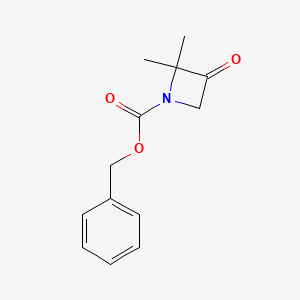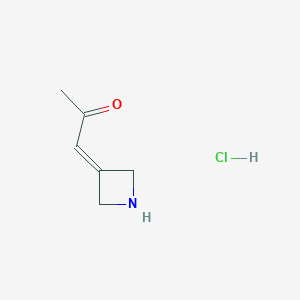
1-(Azetidin-3-ylidene)propan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-ylidene)propan-2-one hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Vorbereitungsmethoden
The synthesis of 1-(Azetidin-3-ylidene)propan-2-one hydrochloride typically involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Azetidin-3-ylidene)propan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include specific solvents, temperatures, and catalysts to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-ylidene)propan-2-one hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-ylidene)propan-2-one hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures, which can be harnessed for specific applications .
Vergleich Mit ähnlichen Verbindungen
1-(Azetidin-3-ylidene)propan-2-one hydrochloride can be compared with other similar compounds, such as:
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less functionalization.
Oxetane: A four-membered oxygen-containing ring with different reactivity and stability profiles.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity compared to azetidines.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which can be tailored for various applications.
Eigenschaften
IUPAC Name |
1-(azetidin-3-ylidene)propan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(8)2-6-3-7-4-6;/h2,7H,3-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGVOFHCPVIDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
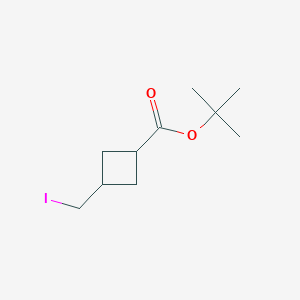
![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8230125.png)
![Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B8230139.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B8230144.png)
![(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B8230153.png)
![benzyl octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate](/img/structure/B8230159.png)
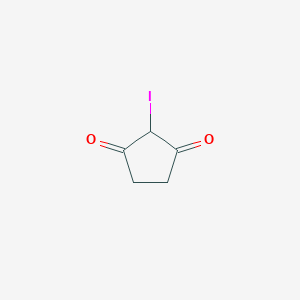
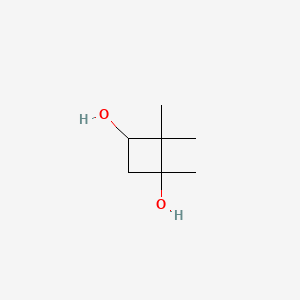
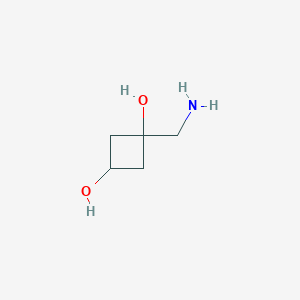
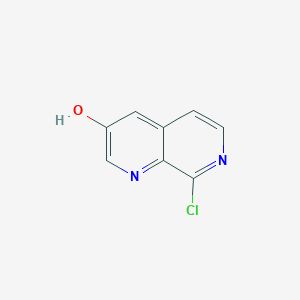
![4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B8230188.png)
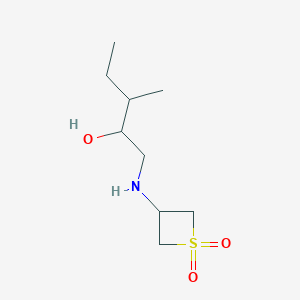
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B8230203.png)
